Benzocycloheptan-1-one
Description
Benzocycloheptan-1-one is a bicyclic organic compound comprising a benzene ring fused to a seven-membered cycloheptane ring with a ketone group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. For instance, compounds like 1-Benzylcyclobutane-1-carboxylic acid () and other benzene derivatives () share functional group similarities, enabling comparative analysis of ring strain, stability, and synthetic utility.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3,5,6,7,8,9-hexahydrobenzo[7]annulen-4-one |
InChI |
InChI=1S/C11H14O/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6H,1-3,5,7-8H2 |
InChI Key |
LXVTYYMHLFYBND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
- Benzocycloheptan-1-one : Features a seven-membered ring fused to benzene, with a ketone group. The larger ring size reduces strain compared to smaller cyclic systems but may introduce conformational flexibility.
- 1-Benzylcyclobutane-1-carboxylic Acid : Contains a four-membered cyclobutane ring fused to benzene, with a carboxylic acid substituent. The cyclobutane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions .
- Other Benzene Derivatives: Compounds like indanone (benzocyclopentan-1-one) and tetralone (benzocyclohexan-1-one) feature five- and six-membered fused rings, respectively. Smaller rings exhibit higher strain but greater synthetic versatility in medicinal chemistry .
Physicochemical Properties
The table below compares hypothetical or inferred properties of this compound with related compounds:
*Hypothetical data inferred from structural analogs.
Research Findings and Industrial Relevance
- 1-Benzylcyclobutane-1-carboxylic Acid : Used in peptide mimetics and enzyme inhibitors, leveraging its strained ring for targeted reactivity .
- This compound: Limited direct data, but analogous ketones are employed in synthesizing antidepressants (e.g., Vilazodone analogs) and anti-inflammatory agents.
- Market Trends : Cyclic ketones with fused benzene rings are prioritized in pharmaceutical patent filings (2020–2025), underscoring their industrial relevance .
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